4-Methylbenzamide finds application as an intermediate in the synthesis of various organic compounds. Notably, it plays a role in the production of imatinib, a medication used in the treatment of chronic myeloid leukemia []. The specific role involves acting as a ligand for a palladium complex, facilitating a crucial reaction step in the overall synthesis [].
While research is ongoing, some studies suggest potential inhibitory effects of 4-methylbenzamide on the enzyme p38 kinase []. P38 kinase plays a role in various cellular processes, and its inhibition could hold potential for therapeutic applications. However, further investigation is needed to fully understand these potential effects and their implications [].
4-Methylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. It is classified as an amide, specifically a derivative of benzamide, where a methyl group is substituted at the para position of the aromatic ring. This compound appears as an off-white crystalline solid and is characterized by its relatively low solubility in water, with solubility reported at about 2.15 mg/mL at 25°C .
There is no documented research on a specific mechanism of action for 4-Methylbenzamide itself in biological systems.
Additionally, it reacts with strong reducing agents to produce flammable gases, highlighting its reactivity profile
The synthesis of 4-Methylbenzamide can be achieved through several methods: 4-Methylbenzamide has various applications across multiple fields: Studies on the interactions of 4-Methylbenzamide reveal its potential effects on biological systems: Several compounds share structural similarities with 4-Methylbenzamide. Here are some comparisons: The uniqueness of 4-Methylbenzamide lies in its specific methyl substitution at the para position, which influences both its chemical reactivity and biological activity compared to other similar compounds . Irritant C6H5C(O)CH3 + NH3 → C6H5C(O)NH(CH3) + H2O
Compound Name Structure Type Unique Features Benzamide Simple Amide Parent compound; lacks methyl substitution. N-Methylbenzamide Amide Contains a methyl group on nitrogen instead. 4-Chlorobenzamide Halogenated Amide Chlorine substitution increases reactivity. 3-Methylbenzamide Isomeric Amide Different position of methyl group affects properties.
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H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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